molecular formula C10H10BrF3 B1406403 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene CAS No. 1416980-64-7

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene

Cat. No. B1406403
M. Wt: 267.08 g/mol
InChI Key: QTBLDSCJSSCIHO-UHFFFAOYSA-N
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Description

“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H6BrF3 . It has a molecular weight of 239.03 .


Molecular Structure Analysis

The molecular structure of “1-(1-Bromo-2,2,2-trifluoroethyl)benzene” can be represented by the SMILES string FC(F)(F)C(Br)c1ccccc1 . The InChI representation is 1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of 1.487 and a density of 1.555 g/mL at 25 °C .

Scientific Research Applications

Regioselective Bromination Applications

  • Regioselective Bromination and Sulfur-Functionalised Benzoquinones : A study by Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This study highlights the potential for creating new sulfur-containing quinone derivatives, showcasing the versatility of brominated compounds in synthesis (Aitken et al., 2016).

Organometallic Synthesis

  • Versatile Starting Material for Organometallic Synthesis : Research by Porwisiak and Schlosser (1996) demonstrated that 1-Bromo-3,5-bis(trifluoromethyl)benzene is an effective starting material for synthesizing organometallic compounds. This highlights its role in creating phenylmagnesium, phenyllithium, and phenylcopper intermediates, crucial in various synthetic applications (Porwisiak & Schlosser, 1996).

Anion Sensing

  • Anion Sensing with Fluorescent Compounds : A study by Brazeau et al. (2017) utilized a blue fluorescent triarylboron-functionalized bisbenzimidazole for anion sensing. This application is significant in detecting small anions like fluoride and cyanide, demonstrating the compound's potential in environmental and biological sensing (Brazeau et al., 2017).

Polymer Chemistry and Organic Synthesis

  • Photoactive Cross-linking Reagents for Polymer Chemistry : Research by Chapyshev and Chernyak (2013) on triazidation of various trifluorobenzenes, including 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene, highlights its use in producing photoactive cross-linking reagents. These reagents have potential applications in polymer chemistry and the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).

Crystal Structure Analysis

  • Crystal Structure Studies : The work of Ebersbach et al. (2022) on the crystal structures of various compounds, including 3,5-bis(bromomethyl)phenyl acetate, contributes to understanding the molecular arrangement and bonding interactions in halogenated compounds. This knowledge is crucial in materials science and molecular engineering (Ebersbach et al., 2022).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-6-3-7(2)5-8(4-6)9(11)10(12,13)14/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBLDSCJSSCIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(F)(F)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
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1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
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1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
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1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene

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